1-Propyl-1h-imidazole-2-sulfonamide
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Overview
Description
1-Propyl-1h-imidazole-2-sulfonamide is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1h-imidazole-2-sulfonamide typically involves the sulfonation of 1-propyl-1H-imidazole. One common method is the reaction of 1-propyl-1H-imidazole with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems can help maintain optimal reaction conditions, reducing the risk of side reactions and improving the overall quality of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1h-imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propyl-1h-imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propyl-1h-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-2-sulfonamide
- 1-Ethyl-1H-imidazole-2-sulfonamide
- 1-Butyl-1H-imidazole-2-sulfonamide
Comparison: 1-Propyl-1h-imidazole-2-sulfonamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl counterparts, the propyl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H11N3O2S |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
1-propylimidazole-2-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11) |
InChI Key |
YPMNUJUGOPWLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1S(=O)(=O)N |
Origin of Product |
United States |
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